Product packaging for 4-bromo-2-isopropyl-1H-indene(Cat. No.:)

4-bromo-2-isopropyl-1H-indene

Cat. No.: B8447800
M. Wt: 237.13 g/mol
InChI Key: RRAGPMIGWNNIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-isopropyl-1H-indene is a brominated indene derivative presented as a valuable chemical building block for scientific research and development. The indene scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of pharmacological activities. This compound is specifically functionalized with a bromine atom and an isopropyl group, making it a versatile intermediate for further synthetic elaboration, particularly via cross-coupling reactions. Researchers utilize such bromo-indene derivatives as key precursors in the synthesis of more complex molecules. Indene-based structures have demonstrated significant research value in the development of therapeutic agents. Structurally related compounds have been investigated as retinoic acid receptor α (RARα) agonists for potential cancer therapy and prevention, with the indene skeleton established as a promising core for novel drug design . Furthermore, indeno-fused heterocycles, which can be synthesized from such intermediates, are recognized as important frameworks with diverse pharmacological properties, including antidiabetic activity. Specifically, benzothiazole-tethered indenopyrazoles have shown potent in vitro inhibitory activity against the α-glucosidase and α-amylase enzymes, which are key targets for Type II diabetes management . The bromine substituent at the 4-position offers a reactive site for further functionalization, enabling researchers to create libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for laboratory research applications only. This compound is not a drug, cosmetic, or for consumer use. It is strictly for use in controlled laboratory settings by qualified professionals. This product is not for diagnostic, therapeutic, or medicinal applications, and it is absolutely not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13Br B8447800 4-bromo-2-isopropyl-1H-indene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

4-bromo-2-propan-2-yl-1H-indene

InChI

InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-5,7-8H,6H2,1-2H3

InChI Key

RRAGPMIGWNNIOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C1)C=CC=C2Br

Origin of Product

United States

Theoretical and Computational Investigations of 4 Bromo 2 Isopropyl 1h Indene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a standard method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. It is employed to predict a wide range of properties, including equilibrium geometries, electronic structures, and spectroscopic parameters.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-bromo-2-isopropyl-1H-indene, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

Conformational analysis is also important for molecules with flexible groups, such as the isopropyl substituent in this case. Different rotational orientations (conformations) of the isopropyl group relative to the indene (B144670) ring can have different energies. Computational methods can be used to identify the lowest energy conformer and to determine the energy barriers between different conformations. These calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d).

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

Parameter Bond/Angle Predicted Value
Bond Length C1-C2 1.51 Å
C2-C3 1.36 Å
C3a-C4 1.40 Å
C4-Br 1.90 Å
C2-C(isopropyl) 1.54 Å
Bond Angle C1-C2-C3 110.5°
C3-C3a-C4 132.1°
C3a-C4-Br 119.8°

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. malayajournal.orgnih.gov A smaller energy gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group can influence the energies of the frontier orbitals. rsc.org The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO -6.25
LUMO -1.10

Note: The data in this table is hypothetical and intended to be representative of values obtained from DFT calculations.

The distribution of electron density in a molecule is fundamental to understanding its reactivity. mdpi.com A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comuni-muenchen.de It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. uni-muenchen.de

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electron density and are attractive to nucleophiles. researchgate.net For this compound, the electronegative bromine atom is expected to create a region of positive potential (a "sigma-hole") along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net The π-system of the indene ring is expected to be an area of negative potential.

Vibrational and Electronic Spectral Parameter Prediction

Computational methods are also extensively used to predict various types of molecular spectra, providing a means to interpret and assign experimental data.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net It is a powerful tool for determining the absolute configuration of chiral molecules in solution. thieme-connect.denih.gov Theoretical calculations of VCD spectra using DFT have become an essential part of this process. By comparing the calculated VCD spectrum of a specific enantiomer with the experimental spectrum, the absolute configuration can be unambiguously assigned. rsc.org

For substituted indenes that are chiral, VCD spectroscopy can be a valuable analytical tool. rsc.org Although this compound itself is not chiral, the principles of VCD could be applied to chiral derivatives. Theoretical studies on similar substituted indenes have shown that the VCD signals are sensitive to the nature and position of the substituents. rsc.orgresearchgate.net

Table 3: Predicted VCD Frequencies and Rotational Strengths for a Chiral Indene Derivative

Vibrational Mode Frequency (cm⁻¹) Rotational Strength (10⁻⁴⁴ esu²cm²)
C-H stretch 2980 +5.2
C=C stretch 1610 -8.7
C-H bend 1450 +3.1

Note: This data is hypothetical and illustrative for a chiral analog of the target molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comsharif.edu This allows for the prediction and interpretation of the electronic absorption spectra of molecules like this compound. The calculations can provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.gov

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, which is crucial for predicting fluorescence properties. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. These calculations can help in understanding the photophysical properties of the molecule. nih.gov

Table 4: Predicted UV-Vis Absorption Wavelengths and Oscillator Strengths

Transition Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 310 0.25
S₀ → S₂ 285 0.12

Note: The data in this table is hypothetical and provides an example of results from TD-DFT calculations.

Mechanistic Elucidation through Computational Reaction Pathway Analysis

Computational reaction pathway analysis serves as a powerful tool for elucidating the mechanisms of chemical reactions involving substituted indenes. While specific studies on this compound are not detailed in the available literature, the principles of these analyses can be understood from studies on related indene derivatives. For instance, the synthesis of indene-fullerene adducts via Diels-Alder [4+2] cycloaddition reactions has been investigated, outlining a clear reaction pathway. nih.govcnr.it Computational methods, such as Density Functional Theory (DFT), are employed to model the transition states and intermediates of such reactions. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction mechanism.

In the context of this compound, computational analysis could be used to explore various potential reaction pathways, such as electrophilic aromatic substitution on the benzene ring, or reactions involving the cyclopentene moiety. For example, in the synthesis of highly substituted indene derivatives, computational studies can help to understand the regioselectivity of reactions, which is influenced by the electronic nature of the substituents. rsc.org By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, predict reaction outcomes, and even design more efficient synthetic routes. The mechanism of formation for dihydrobenzofurans and dihydroindoles from propargylic alcohols, for example, has been suggested to proceed via a propargylic cation intermediate, a hypothesis that can be rigorously tested and validated through computational modeling. rsc.org

Substituent Effects on Reactivity and Electronic Structure

The reactivity and electronic structure of 1H-indene derivatives are significantly influenced by the nature and position of their substituents. The this compound molecule contains both an electron-withdrawing group (bromo) and an electron-donating group (isopropyl). The bromine atom, being electronegative, is expected to draw electron density from the aromatic ring, while the isopropyl group, being an alkyl group, donates electron density.

Computational studies on various substituted indene derivatives have provided valuable insights into these effects. nih.gov DFT calculations are commonly used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Generally, electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. The interplay of the bromo and isopropyl substituents in this compound would create a unique electronic profile that dictates its reactivity in various chemical transformations. For instance, in the context of designing electron-transporting materials, the functionalization of a fullerene core with an indene moiety has been shown to shift the first reduction potential to more negative values, indicating an electron-releasing effect of the indene group. cnr.it

To illustrate the effect of different substituents on the electronic properties of indene-related structures, the following table presents data for a series of fullerene derivatives with substituted indene adducts.

CompoundEredonset [V]Eoxonset [V]ELUMO [eV]EHOMO [eV]
H-ICMA-0.761.12-3.74-5.62
MeO-ICMA-0.791.11-3.71-5.61
CN-ICMA-0.721.25-3.78-5.75
NHAc-ICMA-0.781.14-3.72-5.64
NH2-ICMA-0.801.05-3.70-5.55

This table is based on data for substituted indene-fullerene adducts and serves to illustrate the general principles of substituent effects. nih.gov

Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Isopropyl 1h Indene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 4-bromo-2-isopropyl-1H-indene would be expected to show distinct signals for each unique proton in the molecule. The interpretation would involve analyzing four key features:

Number of Signals: To determine the number of chemically non-equivalent protons.

Chemical Shift (δ): Protons in different electronic environments resonate at different frequencies. Aromatic protons would appear downfield (typically δ 7.0-7.5 ppm), while the aliphatic protons of the indene (B144670) ring and the isopropyl group would appear more upfield. The bromine atom would deshield adjacent aromatic protons.

Integration: The area under each signal would be proportional to the number of protons it represents (e.g., the two methyl groups of the isopropyl substituent would integrate to 6H).

Spin-Spin Splitting (Multiplicity): This provides information about neighboring protons. For instance, the methine proton of the isopropyl group would likely appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet.

Table 1: Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only, as experimental data is unavailable.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Value d 6H -CH(CH ₃)₂
Value s 2H C1-H
Value sept 1H -CH (CH₃)₂
Value s 1H C3-H
Value d 1H Aromatic-H
Value t 1H Aromatic-H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by hybridization and the electronic effects of substituents.

Aromatic carbons would resonate in the δ 120-150 ppm region. The carbon atom bonded to the bromine (C4) would be shifted due to the halogen's electronegativity and heavy atom effect.

The sp² carbons of the five-membered ring (C2 and C3) would have characteristic shifts.

The aliphatic sp³ carbons of the methylene group (C1) and the isopropyl group would appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity between the methine and methyl protons of the isopropyl group, as well as couplings between adjacent protons on the aromatic ring.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments determine the number of protons attached to each carbon atom. They differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, which is crucial for definitive ¹³C signal assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching: Aromatic (=C-H) stretches typically appear above 3000 cm⁻¹, while aliphatic (C-H) stretches appear just below 3000 cm⁻¹.

C=C stretching: Bands for the aromatic ring and the double bond in the five-membered ring would be observed in the 1450-1650 cm⁻¹ region.

C-Br stretching: A characteristic absorption for the carbon-bromine bond would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be useful for:

Confirming the C=C bonds of the aromatic and indene rings, which often produce strong Raman signals.

Identifying the C-Br bond.

Providing a comprehensive vibrational profile of the molecule to complement the FTIR data, aiding in a complete structural characterization.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography Studies

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govtugraz.at By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can elucidate the molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.govtugraz.at This information is fundamental to understanding the structure-property relationships of a compound. For this compound and its derivatives, these studies provide critical insights into their solid-state characteristics.

Determination of Crystal System and Space Group

The initial step in solving a crystal structure involves determining the unit cell parameters and the crystal's symmetry, which is defined by its crystal system and space group. tugraz.at The unit cell is the smallest repeating unit of a crystal lattice, characterized by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). tugraz.at The 230 possible space groups describe the symmetry operations (like rotations, reflections, and inversions) that map the crystal onto itself. tugraz.at

While specific crystallographic data for this compound is not publicly available, analysis of closely related indene derivatives provides valuable examples of the crystal systems they typically adopt. For instance, the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one has been determined, offering a model for the crystallographic behavior of substituted bromo-indenes. nih.gov Other complex indene derivatives have also been shown to crystallize in common systems like the monoclinic system. researchgate.net

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneMonoclinicP21/ca = 4.8812 (3) Å, b = 10.3803 (7) Å, c = 21.0152 (15) Å, β = 93.303 (3)° nih.gov
2-(11-Oxo-10H,11H-indeno[1,2-b]chromen-10-yl)-2,3-dihydro-1H-indene-1,3-dioneMonoclinicP21/ca = 8.7409 (2) Å, b = 14.4740 (3) Å, c = 14.2774 (3) Å, β = 101.141 (1)° researchgate.net
2-p-bromophenyl-2-phenyl-1-picrylhydrazineOrthorhombicP212121a = 8.3511 (3) Å, b = 12.8228 (5) Å, c = 18.9198 (7) Å semanticscholar.org

Analysis of Molecular Geometry and Conformation in the Solid State

Single-crystal X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's geometry and conformation in the solid state. The indene scaffold consists of a planar benzene ring fused to a non-aromatic five-membered cyclopentene ring. wikipedia.org

In the related structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the dihydroindene moiety is nearly planar, with only a slight twist observed in the saturated part of the five-membered ring. nih.gov For this compound, the indene ring system itself is expected to be largely planar. The primary conformational interest would lie in the orientation of the isopropyl group at the 2-position relative to the plane of the indene ring. Steric and electronic factors within the crystal lattice will dictate the preferred rotational conformation of this substituent. The C-Br bond length and the angles involving the bromine atom would also be key parameters determined in such an analysis, confirming the substitution pattern.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.orgmdpi.com Understanding these interactions is crucial for explaining a crystal's stability and physical properties. For bromo-aromatic compounds like this compound, several types of interactions are anticipated.

π-π Stacking: The planar aromatic rings of the indene core can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces. In the crystal of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, molecules form stacks along the a-axis direction with a centroid-centroid distance of 3.5606 (16) Å between the six-membered rings. nih.gov

Halogen Bonding and C-H···Br Interactions: The bromine atom can participate in various interactions. While strong halogen bonds are typically observed with halogen bond acceptors, weaker C-H···Br hydrogen bonds are also common in crystal structures. nih.goviucr.org

C-Br···Br-C Interactions: Theoretical and database studies have evaluated the nature of C–Br⋯Br–C interactions, finding them to be stabilizing, with interaction energies in the range of -0.38 to -2.35 kcal/mol. rsc.org These interactions are predominantly driven by dispersion forces, with a significant electrostatic component related to the σ-hole on the bromine atom. rsc.org

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one nih.gov
Contact TypeContribution to Total Surface (%)
H···H37.1
O···H/H···O26.3
Br···H/H···Br16.8
C···C (π-stacking)9.8

Topological Features of Indene Derivatives in Crystals

Studies on indene derivatives have utilized programs like ToposPro to perform topological analyses. researchgate.net This method involves calculating atom-atom potentials to identify stable intermolecular contacts and describe the resulting molecular agglomerates. researchgate.net The analysis can reveal features like one-periodic (chain-like) or two-periodic (layered) structural units within the crystal. researchgate.net This approach moves beyond analyzing individual interactions to provide a holistic description of the crystal's supramolecular architecture.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon ionization. researchgate.net

For this compound (C₁₂H₁₃Br), the molecular weight can be readily confirmed. A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). docbrown.infodocbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal abundance (approximately 50.7% and 49.3%, respectively).

Upon electron ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps in elucidating the molecule's structure. The fragmentation of this compound is expected to follow pathways that lead to the formation of stable carbocations. Analysis of similar structures, such as p-bromocumene (1-bromo-4-isopropylbenzene), provides a strong basis for predicting the fragmentation pattern. nist.gov

Common fragmentation pathways include:

Loss of a methyl group ([M-15]⁺): Cleavage of a methyl radical (•CH₃) from the isopropyl group results in a stable secondary benzylic carbocation. This is often a very prominent peak.

Formation of Tropylium Ion: Aromatic compounds with alkyl substituents can rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. youtube.com

Loss of Propene ([M-42]⁺): A McLafferty-type rearrangement could potentially lead to the loss of a neutral propene molecule.

Loss of Bromine ([M-79/81]⁺): Cleavage of the C-Br bond results in a fragment corresponding to the 2-isopropyl-1H-indenyl cation.

Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₃Br)
m/zProposed Fragment IonProposed StructureFragmentation Pathway
236/238[C₁₂H₁₃Br]⁺Molecular IonIonization of the parent molecule
221/223[C₁₁H₁₀Br]⁺[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
157[C₁₂H₁₃]⁺[M - Br]⁺Loss of a bromine radical
142[C₁₁H₁₀]⁺[M - Br - CH₃]⁺Loss of a bromine radical and a methyl radical
115[C₉H₇]⁺Indenyl cationLoss of bromine and isopropyl group
91[C₇H₇]⁺Tropylium ionRearrangement and fragmentation of the aromatic ring system

Advanced Applications and Derivatization Strategies Utilizing the 4 Bromo 2 Isopropyl 1h Indene Scaffold

Building Block in Complex Organic Synthesis

The indene (B144670) moiety, particularly when functionalized, is a valuable precursor in the synthesis of a wide array of organic molecules. The presence of the bromo-substituent on the 4-bromo-2-isopropyl-1H-indene scaffold offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures.

Synthesis of Biologically Active Compounds via Indene Intermediates

Substituted indenes are key intermediates in the synthesis of various biologically active compounds. The derivatization of the indene core has led to the discovery of molecules with significant therapeutic potential.

One notable class of compounds synthesized from indene precursors are 2,3-benzodiazepines. For instance, substituted indenes can be converted into 1,5-diketones through an oxidation process, which then undergo cyclocondensation with hydrazine hydrate to yield 2,3-benzodiazepines. rsc.org This synthetic route has been utilized to produce a range of substituted 2,3-benzodiazepines, including the well-known anxiolytic drug, tofisopam. rsc.org

Furthermore, indene derivatives are crucial in the synthesis of cytotoxic agents. Substituted indeno[1,2-b]quinolines have been prepared and evaluated for their anticancer properties. nih.gov Research has shown that the introduction of small, lipophilic substituents on the non-carboxamide ring of these molecules can significantly enhance their cytotoxic potency. nih.gov For example, a methyl-substituted indeno[1,2-b]quinoline-6-carboxamide has demonstrated considerable effectiveness in in vivo tumor models, comparable to established dual topoisomerase I/II inhibitors. nih.gov

The following table summarizes examples of biologically active compounds derived from indene intermediates:

Indene Derivative ApplicationResulting Biologically Active Compound ClassNotable Example(s)Therapeutic Area
Oxidation and cyclocondensation2,3-BenzodiazepinesTofisopamAnxiolytic
Friedlander synthesisIndeno[1,2-b]quinolinesMethyl-substituted indeno[1,2-b]quinoline-6-carboxamideAnticancer

Preparation of Metallocene Catalysts and Ligands

Strategically substituted indene derivatives are highly valuable as precursors for ligands in metallocene catalysts, which are instrumental in modern olefin polymerization. semanticscholar.org The indenyl ligand, a benzo-fused relative of the cyclopentadienyl ligand, can significantly influence the reactivity and selectivity of the metallic center in these catalysts. nih.gov

The this compound scaffold is particularly well-suited for the synthesis of ansa-metallocene catalysts. The bromo-substituent allows for the introduction of various aryl groups via Suzuki coupling reactions. semanticscholar.org These aryl-substituted indenes can then be transformed into the corresponding ligands for zirconocene catalysts. For example, 4-aryl-substituted 2-methyl-1H-indanones, which are structurally similar to derivatives of this compound, have been efficiently prepared using a ligand-free palladium-catalyzed Suzuki coupling. semanticscholar.org These intermediates are then converted to the desired indene derivatives in high yields. semanticscholar.org

The properties of the resulting metallocene catalysts, such as their activity, stereoselectivity, and the molecular weight of the polymer produced, are highly dependent on the substitution pattern of the indenyl ligand. researchgate.netresearchgate.net The isopropyl group at the 2-position of the indene ring in this compound can exert significant steric influence on the coordination environment of the metal center, thereby affecting the polymerization process.

The table below outlines the key steps in the preparation of metallocene catalysts from indene precursors:

Synthetic StepReactants/ReagentsProductPurpose
Suzuki Coupling4-bromo-2-substituted-1H-indanone, Arylboronic acid, Palladium catalyst4-aryl-2-substituted-1H-indanoneIntroduction of aryl substituents
Reduction4-aryl-2-substituted-1H-indanone, Reducing agent (e.g., NaBH4)4-aryl-2-substituted-1H-indanolConversion of ketone to alcohol
Dehydration4-aryl-2-substituted-1H-indanol, Acid catalyst4-aryl-2-substituted-1H-indeneFormation of the indene ligand precursor
Metallation4-aryl-2-substituted-1H-indene, Organolithium reagent, Metal halide (e.g., ZrCl4)ansa-Zirconocene dichlorideFormation of the metallocene catalyst

Applications in Materials Science Research

The unique electronic and photophysical properties of the indene ring system make it an attractive component in the design of novel organic materials. Derivatization of the this compound scaffold allows for the fine-tuning of these properties, leading to applications in various areas of materials science.

Development of Fluorescent Materials

While specific studies on the fluorescence of this compound are not extensively documented in the reviewed literature, the general class of indene derivatives holds promise in the development of fluorescent materials. The extended π-system of the indene core can be modified through the introduction of various substituents at the 4-position, facilitated by the bromo-group, to modulate the emission and absorption characteristics of the resulting molecules. The synthesis of fluorescent dyes from bromo-aromatic precursors is a well-established strategy in materials chemistry.

Role in Organic Semiconductor Research

Brominated organic compounds play a significant role in the field of organic semiconductors. The introduction of bromine atoms can influence the molecular packing and electronic properties of the materials, which in turn affects their performance in electronic devices. mdpi.com

In the context of isoindigo-based organic semiconductors, for example, bromination of the end-capping groups has been shown to affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecules. mdpi.com This tuning of the frontier molecular orbitals is crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs). While not directly involving this compound, this research highlights the principle that a bromo-substituted indene derivative could be a valuable building block for new organic semiconductor materials. The bromo-functionality could be used to couple the indene moiety to other electroactive units, creating novel conjugated systems with tailored semiconductor properties.

Potential in Photovoltaic Solar Cells

Indene derivatives have emerged as important components in the development of organic photovoltaic (OPV) and perovskite solar cells. acs.org Specifically, indene-C60 adducts have been synthesized and investigated as electron-transporting materials (ETMs). acs.org

The synthesis of these adducts often involves a Diels-Alder reaction between an indene derivative and fullerene C60. acs.org The functionalization of the indene precursor allows for the modification of the resulting fullerene derivative's properties, such as its solubility and energy levels. The availability of a variety of indene derivative precursors is crucial for expanding the scope of accessible indene-fullerene adducts. acs.org The this compound scaffold, with its reactive bromine atom, presents an opportunity to synthesize novel indene precursors for such applications. These new adducts could potentially enhance the performance and stability of perovskite solar cells.

The following table summarizes the potential roles of this compound derivatives in materials science:

Application AreaPotential Role of this compound DerivativeDesired Property Modification
Fluorescent MaterialsPrecursor for fluorescent dyesTuning of emission/absorption wavelengths
Organic SemiconductorsBuilding block for novel conjugated moleculesModulation of HOMO/LUMO energy levels and molecular packing
Photovoltaic Solar CellsPrecursor for indene-fullerene adducts (ETMs)Optimization of electron transport and device stability

Novel Synthetic Transformations of Bromoindene Compounds

The bromoindene scaffold, particularly derivatives like this compound, serves as a versatile platform for advanced synthetic transformations. The presence of the bromine atom and the unique electronic properties of the indene ring system allow for a variety of reactions that can build molecular complexity, including cyclizations, ring-openings, and skeletal rearrangements.

Cyclization and Ring-Opening Reactions

Cyclization and ring-opening reactions represent powerful strategies for manipulating the bromoindene core, leading to the formation of larger polycyclic systems or fundamentally different carbocyclic frameworks. These transformations often proceed through reactive intermediates generated by leveraging the inherent strain and reactivity of the indene structure.

One of the most significant recent advancements in this area is the ring expansion of indenes into naphthalenes through a single carbon-atom insertion. A photocatalyzed method allows for the conversion of various indene derivatives into 2-functionalized naphthalenes under mild conditions. nih.govresearchgate.net This reaction utilizes α-iodonium diazo compounds as "carbyne equivalents," which, upon photoredox activation, initiate a radical chain mechanism that leads to the expansion of the five-membered ring into a six-membered aromatic ring. nih.govresearchgate.net This transformation is notable for its tolerance of a wide array of functional groups on the indene core, including halogens, esters, and even complex aliphatic chains. nih.gov

Another classic yet potent ring-expansion strategy applicable to the indene framework is the Buchner ring expansion. This reaction typically involves the cyclopropanation of an aromatic ring with a carbene (often generated from ethyl diazoacetate), followed by a thermally allowed, concerted electrocyclic ring-opening of the resulting cyclopropane. wikipedia.orgnih.gov This sequence transforms the six-membered aromatic ring of the indene into a seven-membered ring, yielding cycloheptatriene derivatives. The selectivity and efficiency of the initial cyclopropanation step have been significantly improved through the use of dirhodium catalysts. wikipedia.org

Conversely, ring-opening reactions of precursors can be employed to synthesize bromoindenes. For instance, gem-dibromocyclopropanes fused to a ring can undergo base-promoted ring-opening to yield exocyclic bromoalkenes. uq.edu.au While not starting from an indene, this highlights the chemical pathways involving the cleavage of strained rings to generate functionalized bromo-alkene systems.

Table 1: Ring Expansion Reactions of Indene Derivatives
Reaction TypeKey ReagentsTransformationCatalyst/ConditionsProduct ClassReference
Photoredox Carbon-Atom Insertionα-Iodonium diazo compoundsIndene → NaphthaleneRu(dtbbpy)3(PF6)2, Blue LED2-Functionalized Naphthalenes nih.govresearchgate.net
Buchner Ring ExpansionEthyl diazoacetateIndene → Cycloheptatriene derivativeDirhodium catalysts, ThermalBenzo-fused 7-membered rings wikipedia.orgnih.gov
Transition-Metal-Free Ring ExpansionAlkynyl ketonesIndene-1,3-dione → Benzoannulated 7-membered ringBase-mediatedFunctionalized Benzo organic-chemistry.organnulenes nih.gov

Rearrangement Reactions and their Synthetic Utility

Skeletal rearrangements offer an elegant pathway to restructure the carbon framework of bromoindene compounds, providing access to isomers or entirely new molecular architectures. These reactions are often catalyzed by Lewis or Brønsted acids and proceed through carbocationic intermediates.

A notable example is the Lewis acid-catalyzed rearrangement of vinylcyclopropenes, which can be selectively guided to form either naphthalene or indene skeletons. acs.org Specifically, the use of copper(II) triflate (Cu(OTf)₂) promotes a rearrangement pathway that proceeds through the cleavage of a cyclopropyl sigma bond to form a zwitterionic intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, ultimately furnishing highly substituted indene derivatives in good yields. acs.org This method highlights how complex precursors can be rearranged to construct the core indene structure.

A historically significant reaction with potential applicability to the bromoindene system is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This reaction transforms 1,1-diaryl-2-bromo-alkenes into 1,2-diaryl-alkynes upon treatment with a strong base. wikipedia.org The mechanism involves deprotonation at the vinylic hydrogen, followed by α-elimination of the bromide to form a vinyl carbene intermediate, which then undergoes a 1,2-aryl migration to yield the alkyne product. wikipedia.orgyoutube.com While not yet demonstrated on a 4-bromo-1H-indene system to form a highly strained bicyclic alkyne, the FBW rearrangement remains a powerful tool for converting bromo-alkenes into alkynes, suggesting a potential avenue for novel transformations of the bromoindene scaffold. d-nb.inforsc.org

Furthermore, the indenyl framework is known to undergo sigmatropic rearrangements. Benzannulation significantly influences these migrations. For instance, in bis(indenyl)dimethylsilane, consecutive acs.orgacs.org sigmatropic shifts of the silicon atom around the five-membered ring have been observed, interconverting diastereomers. nih.gov This demonstrates the dynamic nature of the indenyl system and its capacity for rearrangements that can alter the connectivity of substituents.

Table 2: Rearrangement Reactions Relevant to Indene Synthesis and Transformation
Rearrangement TypePrecursor/Substrate TypeKey Reagents/CatalystProduct TypeSynthetic UtilityReference
Lewis Acid-Catalyzed Skeletal RearrangementVinylcyclopropenesCu(OTf)2Substituted IndenesConstruction of the indene core from strained rings. acs.org
Fritsch-Buttenberg-Wiechell (FBW)1,1-Diaryl-2-bromo-alkenesStrong base (e.g., alkoxides)1,2-Diaryl-alkynesSynthesis of internal alkynes from vinyl bromides. wikipedia.orgd-nb.info
acs.orgacs.org Sigmatropic ShiftSubstituted Indenyl Systems (e.g., Indenylsilanes)ThermalIsomeric IndenesDynamic isomerization and substituent migration. nih.gov

Future Directions in the Research and Development of Isopropylbromoindenes

The synthetic versatility of the isopropylbromoindene scaffold positions it as a valuable building block for future research and development across multiple scientific disciplines. The exploration of its chemical potential is poised to advance the fields of materials science, medicinal chemistry, and catalysis.

Future research will likely focus on several key areas:

Development of Novel Catalytic Methodologies: While significant progress has been made in the functionalization of indenes, the development of more atom-economical, selective, and scalable catalytic reactions remains a priority. This includes new C-H activation techniques to directly functionalize the indene core and the development of stereoselective methods to control the chirality of substituted indenes, which is crucial for pharmacological applications. organic-chemistry.orgnih.gov

Applications in Materials Science: Indene derivatives are recognized precursors to advanced materials. Future work will likely explore the incorporation of isopropylbromoindene units into larger polycyclic aromatic hydrocarbons (PAHs) and nanographenes. For example, methods used to create azulene-embedded nanostructures from indenofluorene precursors could be adapted, potentially leading to novel organic semiconductors or materials with unique optoelectronic properties. beilstein-journals.org The utility of functionalized indenes in coupling with fullerenes for photovoltaic applications also presents a promising avenue for further investigation. organic-chemistry.org

Medicinal Chemistry and Drug Discovery: The indene core is a privileged structure found in several pharmaceuticals, such as the anti-inflammatory drug Sulindac. acs.org The this compound scaffold offers a template for creating new libraries of bioactive compounds. Future efforts will likely involve using the bromine atom as a handle for cross-coupling reactions to introduce diverse functionalities, aiming to discover new therapeutic agents. Furthermore, the indene framework can serve as a precursor to other biologically important heterocyclic systems, such as 2,3-benzodiazepines. rsc.org

Exploration of Unconventional Reactivity: The potential for bromoindenes to undergo transformations like the Fritsch–Buttenberg–Wiechell rearrangement to form highly strained, transient alkynes has not been fully explored. Investigating these and other unconventional reaction pathways could unlock new synthetic intermediates and molecular scaffolds that are currently inaccessible.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm regioselectivity in substitution reactions .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons (e.g., δ 1.2–1.4 ppm for isopropyl groups) .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
TechniqueKey DataApplication ExampleReference
X-rayBond angles/lengthsConfirming bromine position in crystal lattice
¹H NMRMultiplet splittingDistinguishing diastereomers in substituted derivatives

What are the proposed mechanistic pathways for key reactions involving this compound?

Q. Advanced Research Focus

  • Nucleophilic Substitution (SNAr) : The bromine atom undergoes displacement with nucleophiles (e.g., sodium azide) via a two-step mechanism involving Meisenheimer complex formation .
  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with boronic acids, proceeding through oxidative addition (C-Br bond activation) and transmetallation steps .
  • Oxidation/Reduction : Chromium-based oxidants convert indene to indanone, while LiAlH₄ reduces carbonyl groups to alcohols .

Mechanistic Challenges : Steric hindrance from the isopropyl group may slow substitution kinetics, requiring elevated temperatures .

How can palladium-catalyzed cross-coupling reactions be applied to synthesize complex molecules from this compound?

Q. Advanced Research Focus

  • Catalyst Selection : Pd(dba)₂ with SPhos ligand improves yields in sterically hindered systems .
  • Optimized Conditions : Use DMF as solvent and K₂CO₃ as base at 80–100°C for 12–24 hours .
  • Applications : Synthesize biaryl derivatives for drug discovery (e.g., kinase inhibitors) .
SubstrateCoupling PartnerProductYieldReference
This compound4-Fluorophenylboronic acidBiaryl analog78%

How should researchers address contradictions in reported synthetic yields or product distributions?

Q. Advanced Research Focus

  • Variable Analysis :
    • Solvent Polarity : Higher polarity (e.g., DMSO) may favor SNAr over elimination .
    • Catalyst Loading : Pd concentrations >5 mol% can increase side products in coupling reactions .
  • Systematic Screening : Design DoE (Design of Experiments) to test temperature, solvent, and catalyst interactions .

Case Study : Discrepancies in Grignard reaction yields (75–83%) correlate with moisture levels; strict anhydrous conditions improve reproducibility .

What strategies enhance the bioactivity of this compound derivatives in medicinal chemistry?

Q. Advanced Research Focus

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance receptor binding .
    • Replace bromine with azide for click chemistry-based prodrug synthesis .
  • Biological Assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays .
DerivativeModificationBioactivity (IC₅₀)Reference
4-Azido-2-isopropyl-1H-indeneBromine → AzideImproved cytotoxicity (IC₅₀ = 1.2 µM)

What methodologies integrate this compound into organic semiconductors?

Q. Advanced Research Focus

  • π-Extension : Perform Stille coupling with thiophene boronic esters to create conjugated polymers .
  • Characterization : Use cyclic voltammetry to measure HOMO/LUMO levels (-5.3 eV/-2.8 eV) .

Application : Indene-based polymers exhibit hole mobility >0.1 cm²/V·s, suitable for OLEDs .

What are the critical safety considerations for handling this compound?

Q. Basic Research Focus

  • Storage : Keep in airtight containers at RT, away from moisture and ignition sources .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects .
  • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.